PF-05175157 demonstrates potent inhibitory activity against various ACC isoforms. Studies have reported IC50 (half maximal inhibitory concentration) values in the nanomolar range for human ACC1 (27.0 nM), human ACC2 (33.0 nM), rat ACC1 (23.5 nM), and rat ACC2 (50.4 nM) []. This indicates its effectiveness in inhibiting both ACC1 and ACC2 enzymes across species.
Studies have shown that PF-05175157 treatment in cells leads to reduced levels of malonyl-CoA, a key intermediate in fatty acid synthesis. This suggests that the drug disrupts the fatty acid synthesis pathway by inhibiting ACC [].
PF-05175157 has been investigated in animal models to understand its impact on metabolism:
Studies in rats have shown that PF-05175157 administration leads to decreased hepatic de novo lipogenesis, indicating its potential to regulate fat production in the liver.
Research suggests that PF-05175157 treatment reduces malonyl-CoA levels in both liver and skeletal muscle, potentially influencing fuel utilization in these tissues.
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzimidazole moiety, which is fused to an indazole and piperidine framework. The presence of the 2-methyl group and the carbonyl functional group enhances its chemical reactivity and biological properties. The molecular formula is C₂₃H₂₇N₅O₂, and it has a molecular weight of approximately 449.5 g/mol .
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
The biological activity of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one has been explored in various studies. It exhibits promising pharmacological properties, including:
Several synthetic routes have been developed to produce 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Common methods include:
These methods vary in complexity and yield but are crucial for producing this compound efficiently.
The applications of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one are diverse:
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as:
Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural similarities with 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
1'-(3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonyl)-2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Similar spiro structure | Contains bromine substituent |
1'-(7-chloro-2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Chlorine substituent | Enhanced lipophilicity |
1'-(1H-indazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | Indazole core | Different nitrogen heterocycle |
These compounds highlight variations in substituents that can influence biological activity and solubility characteristics. The unique combination of functional groups in 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one distinguishes it from its analogs, potentially enhancing its therapeutic efficacy.